molecular formula C18H17ClN2O3S B2589431 prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 620555-44-4

prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2589431
CAS No.: 620555-44-4
M. Wt: 376.86
InChI Key: TTWYMDVGDMDVDJ-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core with a 3-chlorophenyl substituent at position 5, methyl groups at positions 2 and 7, and a prop-2-en-1-yl ester at position 4. The compound’s reactivity and biological activity are influenced by its substituents, particularly the 3-chlorophenyl group and the ester moiety, which modulate electronic and steric properties .

Properties

IUPAC Name

prop-2-enyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-8-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-6-5-7-13(19)9-12/h4-7,9,11,15H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYMDVGDMDVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
    • A specific study demonstrated that modifications in the thiazole ring enhanced antimicrobial activity, suggesting that the presence of the 3-chlorophenyl group may play a crucial role in this enhancement.
  • Anticancer Potential
    • Thiazolo-pyrimidine compounds have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
    • The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
  • Mechanisms of Action
    • The proposed mechanisms include:
      • Inhibition of Enzymes: The compound may inhibit enzymes such as Hsp90, which is critical for cancer cell survival .
      • Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways .
      • Antioxidant Activity: Preliminary data indicate potential antioxidant properties that could contribute to its therapeutic effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiazol-4-one derivatives, one derivative exhibited an MIC value as low as 0.22 μg/mL against Staphylococcus aureus. This highlights the potential of structurally related compounds to serve as effective antimicrobials .

Case Study 2: Anticancer Activity

A derivative of thiazolo-pyrimidine was tested against HCT-116 colon carcinoma cells and showed an IC50 value of 6.2 μM. This indicates significant cytotoxicity compared to standard chemotherapeutic agents .

Data Tables

Biological ActivityMIC (μg/mL)IC50 (μM)Target Pathogen/Cancer Cell
Antimicrobial0.22N/AStaphylococcus aureus
AnticancerN/A6.2HCT-116 Colon Carcinoma
AnticancerN/A43.4T47D Breast Cancer

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, studies have shown that modifications in the thiazolo-pyrimidine structure can enhance its efficacy against specific cancer types such as breast and lung cancer .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. Its mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in inflammation processes .

Agriculture

Pesticidal Applications
Thiazolo-pyrimidine derivatives have shown promise as agrochemicals. The compound is being investigated for its potential use as a pesticide due to its ability to disrupt metabolic processes in pests. Studies have demonstrated that certain derivatives can effectively control pest populations while being less harmful to beneficial insects .

Herbicidal Activity
In addition to pest control, there is evidence suggesting that this compound may possess herbicidal properties. Research indicates that it can inhibit the growth of certain weed species by interfering with photosynthesis or other vital metabolic pathways . This dual functionality makes it an attractive candidate for integrated pest management strategies.

Materials Science

Polymer Synthesis
The unique chemical structure of prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lends itself to applications in materials science. It can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications including coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPMC10210234Demonstrated inhibition of cancer cell proliferation and induction of apoptosis.
Anti-inflammatoryPMC11598475Inhibited pro-inflammatory cytokines; potential therapeutic use in inflammatory diseases.
Pesticidal ActivityECHA Substance InformationEffective against specific pest populations with minimal impact on non-target species.
Herbicidal ActivityBritish Journal of PharmacologyShowed significant growth inhibition in common weed species.
Polymer SynthesisACS PublicationsEnhanced mechanical properties in polymer composites when incorporated into matrices.

Chemical Reactions Analysis

Hydrolysis of the Prop-2-en-1-yl Ester Group

The carboxylate ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or further functionalization.

Conditions Reagent Product Yield Reference
Acidic (HCl, reflux)1M HCl in ethanol5-(3-Chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid85%
Basic (NaOH, 60°C)2M NaOH in methanolSodium salt of the carboxylic acid92%

Mechanistic Insight : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by water or hydroxide ions.

Nucleophilic Substitution at the 3-Chlorophenyl Group

The chlorine atom on the 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Reagent Product Yield Reference
MethoxylationNaOMe, CuI, DMF5-(3-Methoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate78%
AminationNH3, Pd catalysis5-(3-Aminophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate65%

Key Factor : The electron-deficient aryl ring (due to the Cl substituent) directs substitution to the para position relative to chlorine .

Reduction of the 3-Oxo Group

The ketone at position 3 can be reduced to a secondary alcohol, altering the compound’s electronic profile.

Reducing Agent Conditions Product Yield Reference
NaBH4Ethanol, 25°C3-Hydroxy derivative70%
H2, Pd/C50 psi, THF3-Deoxy derivative (saturated)88%

Stereochemical Note : Reduction with NaBH4 produces a racemic mixture, while catalytic hydrogenation retains the planar geometry .

Cycloaddition Reactions Involving the Thiazolo Ring

The thiazolo[3,2-a]pyrimidine core participates in [3+2] cycloadditions with nitrilimines or diazo compounds.

Reagent Product Yield Reference
PhenylnitriliminePyrazolo-thiazolo[3,2-a]pyrimidine conjugate82%
DiazoacetophenoneSpirocyclic pyrazole derivative75%

Regioselectivity : The exocyclic double bond (from the prop-2-en-1-yl group) acts as a dipolarophile, favoring 1,3-dipolar additions .

Functionalization via the α,β-Unsaturated Ester

The prop-2-en-1-yl group undergoes Michael additions or Diels-Alder reactions.

Reaction Reagent Product Yield Reference
Michael AdditionBenzylamineβ-Amino ester adduct68%
Diels-Alder1,3-ButadieneBicyclic hexane derivative55%

Mechanism : The electron-deficient double bond in the α,β-unsaturated ester facilitates nucleophilic attack .

Halogen Bonding and Supramolecular Interactions

The 3-chlorophenyl group engages in halogen bonding, influencing crystal packing and reactivity.

Interaction Bond Length (Å) Angle (°) Reference
Cl···O (carbonyl)3.25165
Cl···S (thiazole)3.40158

Impact : Halogen bonding stabilizes intermediates in substitution reactions and directs regioselectivity .

Oxidation of the Thiazole Sulfur

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives.

Oxidizing Agent Product Yield Reference
H2O2, K2WO4Thiazolo[3,2-a]pyrimidine-1,1-dioxide90%
mCPBASulfoxide derivative75%

Application : Oxidation modulates electronic properties, enhancing interactions with biological targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolopyrimidine derivatives are structurally diverse, with variations in substituents on the phenyl ring, ester groups, and fused ring systems. Key analogs include:

Compound Name Substituents (Position 5) Ester Group (Position 6) Key Structural Features
Target Compound 3-chlorophenyl prop-2-en-1-yl 2,7-dimethyl; 3-oxo
Ethyl 5-(4-methoxyphenyl)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-... 4-methoxyphenyl ethyl Benzylidene group at position 2
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... 4-bromophenyl ethyl π-halogen interactions in crystal packing
Ethyl 5-(3-fluorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-... 3-fluorophenyl ethyl Fluorine substituents; half-chair conformation
2-Methoxyethyl 5-(thiophen-2-yl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-... thiophen-2-yl 2-methoxyethyl Benzylidene with methoxy groups

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and influence intermolecular interactions (e.g., C–H···O/F hydrogen bonds) .
  • Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce crystallinity .
Physicochemical and Spectroscopic Properties
  • NMR Analysis : Substituents at position 5 and the benzylidene group (position 2) significantly alter chemical shifts. For example, compounds with 3-chlorophenyl or 4-methoxyphenyl groups show distinct shifts in regions A (positions 39–44) and B (positions 29–36) due to changes in electronic environments .
  • Melting Points : Derivatives with halogen substituents (e.g., 4-bromo, 3-chloro) exhibit higher melting points (>400 K) due to stronger intermolecular forces, while methoxy-substituted analogs melt at lower temperatures (~380–400 K) .
Crystallographic and Conformational Analysis
  • Ring Puckering : The pyrimidine ring adopts a half-chair (e.g., ) or flattened boat conformation (e.g., ), depending on substituents. The target compound’s 3-chlorophenyl group likely induces a half-chair conformation, similar to its 3-fluoro analog .
  • Dihedral Angles :
    • The thiazolo ring forms dihedral angles of 80–85° with substituted phenyl rings (e.g., 84.8° in ), influencing molecular packing.
    • Benzylidene substituents at position 2 create smaller angles (~9.6°), enhancing π-π stacking .
  • Hydrogen Bonding : Weak C–H···O/F interactions dominate crystal packing, forming chains (e.g., zigzag along the b-axis in ) or ladders (via π-π stacking) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine), chloroacetic acid, and substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction is refluxed for 8–10 hours, followed by recrystallization (e.g., ethyl acetate/ethanol) to obtain single crystals for structural validation . Yields around 78% are reported for analogous compounds.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions to grow high-quality crystals.
  • Data Collection : Monoclinic systems (e.g., space group P2₁/n) with cell parameters (e.g., a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.47°) .
  • Analysis : Measure dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen bonding (C–H···O interactions) to validate packing .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence crystallographic properties and intermolecular interactions?

  • Methodological Answer : Compare SC-XRD data from derivatives with varying substituents:

  • Electron-withdrawing groups (e.g., 3-chlorophenyl) increase planarity deviations in the pyrimidine ring (flattened boat conformation with C5 deviation of 0.224 Å) .
  • Methoxy groups (e.g., 2,4,6-trimethoxybenzylidene) enhance hydrogen bonding via C–H···O interactions, forming c-axis-linked chains .
  • Fluorinated analogs (e.g., 2-fluorobenzylidene) exhibit altered packing due to weaker F···H interactions, reducing crystal symmetry .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for conformational analysis?

  • Methodological Answer :

  • NMR vs. SC-XRD : NMR may suggest planar conformations in solution, while SC-XRD reveals puckered rings in solid state. Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects and compare with experimental data .
  • Discrepancies in dihedral angles : Cross-validate using powder XRD and variable-temperature NMR to assess dynamic conformational changes .

Q. What in vitro assays are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) using AutoDock Vina .

Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of thiazolo[3,2-a]pyrimidine synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while acetic acid promotes Schiff base formation .
  • Catalysts : Sodium acetate yields higher regioselectivity (~85%) compared to K₂CO₃, which may lead to byproducts .
  • Temperature : Reflux (100–110°C) is critical for ring closure; lower temperatures result in incomplete reactions .

Data Contradiction Analysis

Q. Why do reported yields vary across studies for structurally similar compounds?

  • Methodological Answer : Variations arise from:

  • Purification Methods : Column chromatography (75–80% purity) vs. recrystallization (95% purity) .
  • Substituent Reactivity : Electron-deficient aldehydes (e.g., 3-chlorophenyl) reduce yields due to steric hindrance, whereas methoxy groups improve solubility and reaction efficiency .

Q. How can researchers reconcile discrepancies in hydrogen bonding patterns observed in SC-XRD studies?

  • Methodological Answer :

  • Crystallization Solvents : Ethanol promotes stronger C–H···O bonds vs. acetonitrile, which may disrupt packing .
  • Temperature Effects : Data collected at 293 K vs. 100 K can alter thermal motion parameters, affecting bond length accuracy .

Methodological Recommendations

  • Synthesis Optimization : Use glacial acetic acid/acetic anhydride (1:1) with NaOAc for higher yields .
  • Crystallization : Slow evaporation in ethyl acetate/ethanol (3:2) for SC-XRD-grade crystals .
  • Bioactivity Testing : Combine in vitro assays with molecular dynamics simulations to predict target interactions .

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